molecular formula C17H18O2 B2632480 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde CAS No. 886361-81-5

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde

Cat. No.: B2632480
CAS No.: 886361-81-5
M. Wt: 254.329
InChI Key: SJHOEARKFOIYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde is an organic compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . This compound is characterized by the presence of a benzenecarbaldehyde group attached to a phenoxy group, which is further substituted with isopropyl and methyl groups. It is commonly used in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde typically involves the reaction of 5-isopropyl-2-methylphenol with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to a reduction in the production of reactive oxygen species[5][5].

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Isopropyl-2-methylphenoxy)benzyl alcohol
  • 2-(5-Isopropyl-2-methylphenoxy)benzoic acid
  • 2-(5-Isopropyl-2-methylphenoxy)-4-chlorobenzenecarbaldehyde

Uniqueness

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the study of enzyme-catalyzed reactions and the development of new therapeutic agents .

Properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12(2)14-9-8-13(3)17(10-14)19-16-7-5-4-6-15(16)11-18/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHOEARKFOIYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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